molecular formula C8H5NO5S B14312809 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid CAS No. 115953-80-5

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid

Cat. No.: B14312809
CAS No.: 115953-80-5
M. Wt: 227.20 g/mol
InChI Key: VOKGETOTKWMDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid is a chemical compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid typically involves the reaction of isoindole derivatives with sulfonating agents. One common method is the sulfonation of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its carboxylic acid counterparts. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3-dioxoisoindole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-5-2-1-4(15(12,13)14)3-6(5)8(11)9-7/h1-3H,(H,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGETOTKWMDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575453
Record name 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115953-80-5
Record name 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.